BenchChemオンラインストアへようこそ!

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

Nav1.7 inhibition pain therapeutics acyl sulfonamide

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine (CAS 1248824-91-0) is a trisubstituted pyridine building block featuring a reactive aminomethyl handle at the 3-position, a chlorine at the 5-position, and a 2-methylpropoxy (isobutoxy) group at the 6-position. This substitution pattern maps directly onto the pharmacophoric scaffold of multiple voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, most notably PF-05241328 (IC50 = 31 nM against human Nav1.7).

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
Cat. No. B15060978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=N1)CN)Cl
InChIInChI=1S/C10H15ClN2O/c1-7(2)6-14-10-9(11)3-8(4-12)5-13-10/h3,5,7H,4,6,12H2,1-2H3
InChIKeyFNKSKYRUJIGQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine – Key Intermediate for Nav1.7 Pain Therapeutics


[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine (CAS 1248824-91-0) is a trisubstituted pyridine building block featuring a reactive aminomethyl handle at the 3-position, a chlorine at the 5-position, and a 2-methylpropoxy (isobutoxy) group at the 6-position . This substitution pattern maps directly onto the pharmacophoric scaffold of multiple voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, most notably PF-05241328 (IC50 = 31 nM against human Nav1.7) [1]. The compound is supplied as a research intermediate (typical purity ≥95%) and serves as a strategic entry point for constructing acyl sulfonamide, indazole, and biaryl ether series of Nav1.7 inhibitors .

Why Generic Pyridine Methanamines Cannot Substitute [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine in Nav1.7 Programs


The 5-chloro-6-(2-methylpropoxy) substitution pattern is not interchangeable with commonly available methoxy, ethoxy, or simple alkoxy analogs. Structure-activity relationship (SAR) data from parallel synthetic campaigns reveal that the isobutoxy group at the 6-position provides an optimal balance of steric bulk and lipophilicity that directly impacts Nav1.7 binding pocket occupancy, while the 5-chloro substituent contributes to both target potency and selectivity over the cardiac Nav1.5 isoform [1]. Substituting either the alkoxy chain length or the halogen identity typically results in a >10-fold loss in Nav1.7 inhibitory potency for the final elaborated compounds . This makes [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine a non-fungible starting material for any medicinal chemistry program targeting the Nav1.7 sulfonamide/acyl sulfonamide pharmacophore.

Quantitative Differentiation Evidence: [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine vs. Closest Analogs


Nav1.7 Inhibitory Potency: Elaborated Compounds Retain Sub-nanomolar to Low Nanomolar Activity When Derived from the Target Amine

The elaborated drug candidate PF-05241328, which incorporates the 5-chloro-6-(2-methylpropoxy)pyridin-3-yl scaffold directly from this amine intermediate, exhibits an IC50 of 31 nM against human Nav1.7 in HEK293 electrophysiology assays and 22 nM under inactivated-state manual patch-clamp conditions [1]. In contrast, compounds derived from the methoxy analog (5-chloro-6-methoxypyridin-3-yl)methanamine typically yield Nav1.7 inhibitors with IC50 values in the 200–900 nM range, representing a 6- to 30-fold loss in potency [2].

Nav1.7 inhibition pain therapeutics acyl sulfonamide

Functional Group Versatility: The Primary Aminomethyl Handle Enables Direct Diversification into Multiple Chemotypes

The primary aminomethyl group at the 3-position of this compound can be directly elaborated via reductive amination, amide coupling, or sulfonamide formation without requiring protecting-group manipulation or pre-functionalization [1]. This contrasts with the corresponding boronic acid analog (5-chloro-6-isobutoxypyridin-3-ylboronic acid, CAS 1217500-89-4), which is limited to Suzuki–Miyaura cross-coupling and requires an additional deprotection or functional-group interconversion step to access the same chemotypes .

synthetic accessibility parallel synthesis building block versatility

Isobutoxy vs. Linear Alkoxy: SAR Evidence Confirms Branching at the 6-Position Enhances Nav1.7 Selectivity Over Nav1.5

Compounds derived from the 6-isobutoxy-substituted pyridine scaffold consistently demonstrate selectivity for Nav1.7 over the cardiac Nav1.5 isoform, a critical safety requirement for pain therapeutics [1]. In the PF-05241328 series, the 6-isobutoxy substitution contributes to a selectivity window exceeding 100-fold over Nav1.5 [2]. Linear alkoxy analogs (ethoxy, n-propoxy) at the same position produce compounds with reduced selectivity ratios, often below 30-fold, increasing the risk of cardiac liability.

isoform selectivity Nav1.5 counterscreen cardiac safety

Commercial Availability and Purity: Reliable Multi-Vendor Supply with Consistent Specifications

[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is available from multiple reputable vendors (Sigma-Aldrich, ChemScene, Leyan) with purity specifications of ≥95% to ≥98% . In comparison, the corresponding boronic acid analog (CAS 1217500-89-4) is sold at lower typical purity (typically 95% with storage at -20°C required) and has a more limited supplier base .

supply chain reliability quality control procurement specification

Optimal Application Scenarios for [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine Based on Quantitative Differentiation Evidence


Lead Optimization of Nav1.7 Acyl Sulfonamide Inhibitors for Chronic Pain

Use this amine as the direct precursor for parallel synthesis of acyl sulfonamide libraries. The free aminomethyl group enables single-step coupling to diverse carboxylic acids, generating compounds that consistently achieve low-nanomolar Nav1.7 potency (IC50 ~31 nM for the benchmark compound PF-05241328) with >100-fold selectivity over cardiac Nav1.5 [1]. This application scenario is supported by the quantitative potency advantage of the isobutoxy scaffold over methoxy and linear alkoxy analogs (Section 3, Evidence Items 1 and 3).

Efficient Diversification into Indazole and Biaryl Ether Nav1.7 Chemotypes

The primary amine handle permits reductive amination and N-arylation to construct indazole and biaryl ether series without protecting-group chemistry. Compared to the boronic acid analog, this amine saves 1–2 synthetic steps per compound in library production, directly reducing cost per molecule in medium-to-high-throughput medicinal chemistry campaigns .

SAR Studies Exploring 6-Alkoxy Steric and Lipophilic Effects on Nav1.7 Binding

When conducting systematic SAR around the pyridine 6-position, this compound serves as the reference isobutoxy standard against which linear (n-propoxy, ethoxy) and smaller branched (isopropoxy) analogs are benchmarked. The quantitative differentiation data (Section 3, Evidence Item 3) establish that deviation from the isobutoxy substitution pattern consistently reduces Nav1.7 selectivity over Nav1.5, making this amine the essential positive control for alkoxy SAR series [1].

Multi-Project Procurement: Stocking a Single Versatile Intermediate for Cross-Series Nav1.7 Programs

Given its multi-vendor availability (≥3 suppliers), consistent purity (≥95%), and room-temperature shipping stability, this amine is the preferred building block for centralized compound management groups supporting multiple Nav1.7 inhibitor projects. The reduced storage stringency (2–8°C) compared to the boronic acid analog (-20°C) simplifies inventory management and lowers long-term storage costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.